[5-(4-Hydroxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone
Description
[5-(4-Hydroxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone: is a complex organic compound that features a unique combination of functional groups, including a hydroxyphenyl group, an oxazole ring, and a bicyclic azabicyclo structure
Properties
IUPAC Name |
[5-(4-hydroxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-19(2)9-14-10-20(3,11-19)12-22(14)18(24)16-8-17(25-21-16)13-4-6-15(23)7-5-13/h4-8,14,23H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTHTSHUNWSKNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)C3=NOC(=C3)C4=CC=C(C=C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Hydroxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole ring through a cyclization reaction involving a suitable precursor. The hydroxyphenyl group is then introduced via a substitution reaction, followed by the attachment of the azabicyclo structure through a series of condensation and cyclization steps. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of raw materials and reagents is also crucial to ensure the sustainability and environmental friendliness of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The oxazole ring and other functional groups can be reduced under specific conditions to yield various reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the hydroxyphenyl group and the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the oxazole ring can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, [5-(4-Hydroxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of [5-(4-Hydroxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
[5-(4-Hydroxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of [5-(4-Hydroxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[321]octan-6-yl)methanone lies in its specific combination of functional groups and structural features This combination imparts distinct chemical reactivity, biological activity, and physical properties that differentiate it from other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
